molecular formula C8H13BrF2O B13307407 1-Bromo-2-(2,2-difluoroethoxy)cyclohexane

1-Bromo-2-(2,2-difluoroethoxy)cyclohexane

Katalognummer: B13307407
Molekulargewicht: 243.09 g/mol
InChI-Schlüssel: OFFNHUIAIDEZRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cyclohexane typically involves the reaction of cyclohexanol with 2,2-difluoroethanol in the presence of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction conditions often include refluxing the mixture to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger quantities if needed.

Analyse Chemischer Reaktionen

1-Bromo-2-(2,2-difluoroethoxy)cyclohexane can undergo various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the cyclohexane ring. In reduction reactions, the compound is reduced to a cyclohexane derivative, while in oxidation reactions, the cyclohexane ring is oxidized to form cyclohexanone derivatives .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-(2,2-difluoroethoxy)cyclohexane can be compared to other similar compounds, such as:

    1-Bromo-2-fluorocyclohexane: This compound has a similar structure but contains only one fluorine atom instead of two.

    2-Fluorocyclohexyl Bromide: Another similar compound with a fluorine atom and a bromine atom attached to the cyclohexane ring.

The uniqueness of this compound lies in the presence of the difluoroethoxy group, which can impart different chemical and physical properties compared to compounds with only one fluorine atom.

Eigenschaften

Molekularformel

C8H13BrF2O

Molekulargewicht

243.09 g/mol

IUPAC-Name

1-bromo-2-(2,2-difluoroethoxy)cyclohexane

InChI

InChI=1S/C8H13BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h6-8H,1-5H2

InChI-Schlüssel

OFFNHUIAIDEZRH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)OCC(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.